molecular formula C8H6N2O2 B017182 4-Methyl-3-nitrobenzonitrile CAS No. 939-79-7

4-Methyl-3-nitrobenzonitrile

Cat. No.: B017182
CAS No.: 939-79-7
M. Wt: 162.15 g/mol
InChI Key: KOFBNBCOGKLUOM-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2. It is a derivative of benzonitrile, characterized by the presence of a methyl group and a nitro group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitrobenzonitrile can be synthesized through the nitration of 4-methylbenzonitrile. The reaction involves the addition of nitric acid to 4-methylbenzonitrile in the presence of concentrated sulfuric acid. The reaction mixture is typically stirred at a low temperature (0°C) to control the exothermic nature of the nitration process. After the reaction is complete, the product is isolated by pouring the reaction mixture onto crushed ice, followed by filtration to obtain the desired compound as a crystalline solid .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Reduction: 4-Methyl-3-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 4-Nitrobenzoic acid.

Scientific Research Applications

4-Methyl-3-nitrobenzonitrile is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Material Science: It is used in the preparation of advanced materials, such as polymers and dyes.

    Chemical Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitrobenzonitrile depends on the specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In medicinal chemistry, its effects are mediated through interactions with biological targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Methyl-2-nitrobenzonitrile
  • 2-Methyl-4-nitrobenzonitrile
  • 4-Chloro-3-nitrobenzonitrile

Comparison: 4-Methyl-3-nitrobenzonitrile is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 4-Methyl-2-nitrobenzonitrile and 2-Methyl-4-nitrobenzonitrile, this compound exhibits different chemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-methyl-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFBNBCOGKLUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343370
Record name 4-Methyl-3-nitrobenzonitrile
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-79-7
Record name 4-Methyl-3-nitrobenzonitrile
Source CAS Common Chemistry
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Record name 4-Methyl-3-nitrobenzonitrile
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Record name 4-Methyl-3-nitrobenzonitrile
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Synthesis routes and methods I

Procedure details

399 g (2.56 mol) of p-toluonitrile were added over the course of 90 minutes to 1 l of fuming nitric acid at -10° C. 1 h after the addition, the mixture was poured onto 2.5 l of ice/H2O, whereupon a solid precipitated and was removed on a suction filter funnel and washed to neutral pH with water. The yield of the product was 363 g (88%). 1H-NMR (CDCl3 ; δ in ppm): 8.3 (d, 1H); 7.8 (dd, 1H); 7.5 (dd, 1H); 2.7 (s, 3H)
Quantity
399 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
2.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

With stirring, concentrated H2SO4 (205 ml) was cooled to 5° C. Keeping the temperature below 20° C., concentrated HNO3 (85 ml) was added dropwise. Keeping the temperature below 40° C., p-tolunitrile (96 ml) was then added dropwise. After stirring 10 minutes, the reaction mixture was quenched onto 3 kilograms ice, granulated and filtered to yield title product: 120.5 g; m.p. 102°-104°.
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two
Name
Quantity
205 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To conc. sulfuric acid (50 ml) was added p-tolunitrile (50 g) under ice-cooling and fuming nitric acid (38 ml) was added at the same temperature over 1 hr. The reaction mixture was poured into ice water (700 g) and the precipitated crystals were collected by filtration. The obtained crystals were washed with water to give yellow white crystals (90 g). The yellow white crystals were recrystallized from ethanol:water (9:1) to give the title compound (61 g) as white crystals.
Quantity
38 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
700 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 4-methyl-3-nitrobenzonitrile and are there any notable structural features?

A1: this compound is an aromatic compound with the molecular formula C8H6N2O2. [] Its structure consists of a benzene ring with a methyl group (CH3) at the 4-position, a nitro group (NO2) at the 3-position, and a nitrile group (C≡N) at the 1-position. A key structural feature is the rotation of the nitro group out of the plane of the benzene ring by 23.2° due to steric effects. [] This rotation can influence the molecule's interactions with other molecules and its overall chemical behavior.

Q2: How is this compound synthesized?

A2: The synthesis of this compound involves a two-step process starting from 4-methylbenzaldehyde (p-tolualdehyde): []

    Q3: What spectroscopic techniques are used to characterize this compound?

    A3: The synthesized this compound is characterized using Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] These techniques provide information about the functional groups present in the molecule and the arrangement of hydrogen atoms, respectively, confirming the successful synthesis of the target compound.

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